molecular formula C5H7NO B2906763 N,N-dimethylprop-2-ynamide CAS No. 2682-34-0

N,N-dimethylprop-2-ynamide

Cat. No.: B2906763
CAS No.: 2682-34-0
M. Wt: 97.117
InChI Key: NYABMBZLFIIBCU-UHFFFAOYSA-N
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Description

N,N-Dimethylprop-2-ynamide is an organic compound with the molecular formula C5H7NO. It is a member of the ynamide family, characterized by a triple bond directly connected to a nitrogen atom. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable building block in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of amides, which are organic compounds derived from carboxylic acids

Pharmacokinetics

It is known that the compound is soluble in polar solvents, which suggests it may be well-absorbed in the body. The impact of these properties on the compound’s bioavailability is currently unknown and warrants further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N,N-dimethylprop-2-ynamide For instance, the compound’s solubility in polar solvents suggests that it may be more effective in aqueous environments Additionally, its stability may be affected by factors such as temperature and pH

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylprop-2-ynamide can be synthesized through several methods. One common approach involves the dehydrohalogenation of substituted enamides. For instance, chloroalkenylurea, generated from secondary acetamide and phosgene immonium chloride, undergoes dehydrochlorination at room temperature with potassium tert-butoxide to afford N-alkynylurea, which can be further processed to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylprop-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield amines or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Comparison with Similar Compounds

Uniqueness: N,N-Dimethylprop-2-ynamide stands out due to its strongly polarized triple bond, which allows for unique chemical transformations not easily achievable with other compounds. Its versatility in organic synthesis and wide range of applications make it a valuable tool in both research and industry .

Properties

IUPAC Name

N,N-dimethylprop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-5(7)6(2)3/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYABMBZLFIIBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2682-34-0
Record name N,N-dimethylprop-2-ynamide
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